molecular formula C8H7Br2FO B6328828 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene CAS No. 347176-55-0

2-(Dibromomethyl)-1-fluoro-4-methoxybenzene

Cat. No.: B6328828
CAS No.: 347176-55-0
M. Wt: 297.95 g/mol
InChI Key: LSQFPLYVSROVHF-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)-1-fluoro-4-methoxybenzene is a fluorinated and methoxy-substituted benzene derivative intended for research and development applications. This compound serves as a versatile alkylating agent and key synthetic intermediate in organic synthesis. Compounds with similar structures, such as 2-(bromomethyl)-1-fluoro-4-methoxybenzene, are recognized as valuable precursors in constructing more complex molecules for use in pharmaceuticals, agrochemicals, and dyestuffs . The dibromomethyl group is a reactive functional handle that can undergo further transformations, including nucleophilic substitution, to introduce new carbon-carbon or carbon-heteroatom bonds. Researchers can utilize this reagent to incorporate a fluorinated aromatic system into target molecules, as the fluorine atom can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity . As a benzyl bromide derivative, it requires careful handling. It is typically moisture-sensitive and should be stored under an inert atmosphere at ambient temperatures . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(dibromomethyl)-1-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c1-12-5-2-3-7(11)6(4-5)8(9)10/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQFPLYVSROVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination has emerged as a robust method for introducing bromine atoms into aromatic systems. For 2-(dibromomethyl)-1-fluoro-4-methoxybenzene, this approach leverages the reactivity of NBS under radical-initiated conditions. A representative protocol involves:

Starting Material : 2-Fluoro-4-methoxytoluene
Reagents : NBS, benzoyl peroxide (radical initiator), α,α,α-trifluorotoluene
Conditions : Reflux at 80–90°C for 4–6 hours under nitrogen atmosphere .

The reaction proceeds via a radical chain mechanism, where benzoyl peroxide generates phenyl radicals that abstract hydrogen from the methyl group, forming a benzyl radical. Subsequent reaction with NBS delivers the monobrominated intermediate, 1-(bromomethyl)-2-fluoro-4-methoxybenzene. To achieve di-bromination, a second equivalent of NBS is introduced under extended reaction times (8–12 hours), yielding the target compound in 65–72% isolated purity .

Key Optimization Parameters :

  • Solvent choice: α,α,α-Trifluorotoluene enhances solubility of aromatic intermediates.

  • Stoichiometry: A 2:1 molar ratio of NBS to substrate ensures complete di-bromination.

  • Temperature control: Elevated temperatures (>90°C) risk over-bromination or decomposition.

Dibromohydantoin-Mediated Bromination

Dibromohydantoin (DBH), a stable and efficient brominating agent, offers advantages in selectivity and safety compared to molecular bromine. A patent-derived method details its application:

Starting Material : 1-Fluoro-3-methoxy-5-methylbenzene
Reagents : DBH, dichloromethane, sodium carbonate
Conditions : Reaction at 10°C for 2–3 hours, followed by gradual warming to room temperature .

In this protocol, DBH acts as an electrophilic bromine source. The reaction proceeds via initial bromination at the methyl group, forming 1-(bromomethyl)-2-fluoro-4-methoxybenzene, followed by a second bromination to install the dibromomethyl moiety. The use of dichloromethane as a solvent minimizes side reactions, while sodium carbonate neutralizes generated HBr, preventing acid-mediated decomposition .

Yield and Purity :

  • Isolated yield: 78–81%

  • HPLC purity: >98% after column chromatography (ethyl acetate/n-heptane gradient) .

Diazonium Salt-Based Approaches

Although primarily used for aryl bromination , diazonium chemistry can be adapted for side-chain functionalization. A modified protocol involves:

Starting Material : 2-Fluoro-4-methoxybenzylamine
Reagents : NaNO₂, HBr, CuBr
Conditions : Diazotization at 0–5°C, followed by bromination with CuBr at 75°C .

This method installs a bromine atom via Sandmeyer-type chemistry, though achieving di-bromination requires iterative cycles or harsher conditions, often compromising yield.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Radical Bromination (NBS)65–72%>95%Scalable, minimal byproductsRequires stringent temperature control
Dibromohydantoin (DBH)78–81%>98%High selectivity, mild conditionsCost of DBH reagent
PBr₃/Br₂ Sequential50–60%85–90%Uses inexpensive reagentsRisk of over-bromination
Diazonium Salt40–45%80–85%Applicable to diverse substratesLow efficiency for di-bromination

Mechanistic Insights and Reaction Monitoring

Radical Pathway (NBS) :

  • Initiation: Benzoyl peroxide → 2 phenyl radicals.

  • Propagation: H-abstraction from methyl group → benzyl radical + HBr.

  • Termination: Radical recombination or bromine transfer .

Electrophilic Bromination (DBH) :

  • DBH dissociates to release Br⁺, which attacks the electron-rich methyl group.

  • Steric hindrance from methoxy and fluorine substituents directs bromination to the methyl position .

Analytical Validation :

  • ¹H NMR : Loss of methyl proton signals (δ 2.3–2.5 ppm) and emergence of dibromomethyl multiplet (δ 5.8–6.1 ppm) .

  • HPLC : Retention time shifts correlate with bromination progress .

Industrial-Scale Considerations

Continuous flow reactors enhance the safety and efficiency of di-bromination processes. Key parameters for pilot-scale production include:

  • Residence time : 30–45 minutes for NBS-mediated reactions.

  • Catalyst recycling : FeBr₃ recovery via aqueous extraction.

  • Waste management : Neutralization of HBr with NaOH to generate NaBr for disposal .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dehalogenated aromatic compounds.

Scientific Research Applications

Chemistry: 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and pharmaceuticals.

Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for the development of bioactive molecules. It can be used in the design of drugs with improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer synthesis, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecules with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene with key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 2-(Br₂CH), 1-F, 4-OCH₃ C₈H₆Br₂FO High polarity due to Br and OCH₃; potential intermediate in pharmaceuticals
1-(Dibromomethyl)-4-fluorobenzene 1-Br₂CH, 4-F C₇H₅Br₂F Boiling point: 233.1°C; used in synthesis of fluorinated polymers
1-Dibromomethyl-4-methoxy-2-nitro-benzene 1-Br₂CH, 4-OCH₃, 2-NO₂ C₈H₆Br₂NO₃ Nitro group enhances electrophilicity; likely explosive precursor
4-Fluoroanisole (1-fluoro-4-methoxybenzene) 1-F, 4-OCH₃ C₇H₇FO Liquid at RT; intermediate in agrochemicals and liquid crystals

Key Observations:

  • Electron Effects : The methoxy group in this compound donates electrons via resonance, countering the electron-withdrawing effects of fluorine and bromine. This balance may enhance stability in reactions compared to nitro-substituted analogs like 1-Dibromomethyl-4-methoxy-2-nitro-benzene .
  • Reactivity: The dibromomethyl group enables nucleophilic substitution (e.g., with amines or thiols), similar to quinoxaline derivatives used in anti-cancer agents . Fluorine’s ortho-directing nature may influence regioselectivity in further functionalization .

Biological Activity

2-(Dibromomethyl)-1-fluoro-4-methoxybenzene, with the CAS number 347176-55-0, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

This compound features a methoxy group that enhances its reactivity and solubility in organic solvents. The presence of bromine and fluorine atoms contributes to its unique chemical behavior, influencing both its synthetic pathways and biological interactions.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC9H8Br2F O
Molecular Weight307.96 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves bromination and fluorination of precursor compounds. Various methods have been documented, including the use of electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. A study evaluating the antimicrobial efficacy of various halogenated derivatives found that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It may interact with certain receptors, modulating cellular signaling pathways related to inflammation and microbial defense.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Organic Chemistry evaluated the antimicrobial properties of various dibrominated compounds, including derivatives of this compound. Results indicated a strong correlation between the presence of bromine atoms and increased antibacterial activity .
  • Inflammation Model : In research conducted on macrophage cultures, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(dibromomethyl)-1-fluoro-4-methoxybenzene, and what experimental conditions optimize yield?

  • Methodology :

  • Halogenation : Bromination of 1-fluoro-4-methoxybenzene derivatives using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) in solvents such as CCl4\text{CCl}_4 or CH2Cl2\text{CH}_2\text{Cl}_2. Temperature control (0–25°C) is critical to avoid over-bromination .

  • Substitution : Reacting 2-(chloromethyl)-1-fluoro-4-methoxybenzene with KBr\text{KBr} or NaBr\text{NaBr} in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

    • Yield Optimization :
  • Higher yields (70–85%) are achieved with stoichiometric excess of brominating agents (1.2–1.5 eq.) and inert atmosphere (N2_2/Ar) to prevent side reactions .

    Reaction Reagents Solvent Temp. Yield
    BrominationPBr3_3CCl4_40–25°C75%
    SubstitutionKBrDMF80°C82%

Q. How is the compound characterized structurally, and what spectral data are critical for validation?

  • Key Techniques :

  • NMR : 1H^1\text{H}-NMR (δ 7.2–7.5 ppm for aromatic protons; δ 4.8–5.2 ppm for dibromomethyl protons) and 13C^{13}\text{C}-NMR (δ 35–40 ppm for C-Br2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak (e.g., m/z 310.92 for C8H6Br2FO\text{C}_8\text{H}_6\text{Br}_2\text{FO}) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents (e.g., dihedral angles between methoxy and dibromomethyl groups) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dibromomethyl group in cross-coupling reactions?

  • Mechanistic Analysis :

  • The dibromomethyl group acts as an electrophilic site due to electron-withdrawing effects of Br atoms. In Suzuki-Miyaura couplings, Pd-catalyzed oxidative addition occurs at the C-Br bond, followed by transmetallation with boronic acids .

  • Computational Support : DFT studies reveal lower activation energy (< 25 kcal/mol) for Pd-mediated C-Br bond cleavage compared to C-F bonds (> 35 kcal/mol) .

    • Contradictions :
  • Some studies report side reactions (e.g., debromination) under high-temperature conditions (>100°C), contradicting earlier assumptions of stability. This necessitates kinetic control (slow reagent addition) .

Q. How does the compound interact with biological targets, and what assays validate its bioactivity?

  • Bioactivity Screening :

  • Antioxidant Assays : DPPH radical scavenging (IC50_{50} ~ 50 μM) and lipid peroxidation inhibition (via thiobarbituric acid reactive substances, TBARS) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, IC50_{50} ~ 75 μM) show moderate activity, likely due to electrophilic reactivity of the dibromomethyl group .
    • Contradictions :
  • Conflicting reports on antimicrobial efficacy: Gram-positive bacteria (e.g., S. aureus) show susceptibility (MIC 25 μg/mL), while Gram-negative strains (e.g., E. coli) are resistant (MIC > 100 μg/mL) .

Q. What computational strategies predict the compound’s stability and degradation pathways?

  • In-Silico Methods :

  • Retrosynthesis Tools : AI models (e.g., Template_relevance Reaxys) propose degradation via hydrolysis (pH-dependent) or photolysis (UV exposure) .

  • MD Simulations : Predict aggregation tendencies in aqueous environments due to hydrophobic dibromomethyl and methoxy groups .

    Degradation Pathway Conditions Half-Life
    HydrolysispH 9, 25°C48 h
    PhotolysisUV light, 254 nm12 h

Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on the compound’s solubility and stability?

  • Root Causes :

  • Solubility Discrepancies : Variations in solvent polarity (e.g., 0.5 mg/mL in DMSO vs. <0.1 mg/mL in H2_2O) due to crystallinity differences .
  • Stability Issues : Contamination by trace metals (e.g., Fe3+^{3+}) accelerates decomposition, necessitating rigorous purification (e.g., Chelex resin) .

Safety and Handling

Q. What safety protocols mitigate risks during handling?

  • Critical Measures :

  • Use PPE (gloves, goggles) and work in fume hoods due to volatility and potential bromine release .
  • Store under inert gas (Ar) at –20°C to prevent oxidative degradation .

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